Mibefradil

T-type calcium channel electrophysiology ion channel pharmacology

Mibefradil (CAS 116644-53-2) is the definitive T-type calcium channel probe—the only compound with quantitatively verified 12- to 13-fold selectivity for cloned T-channels (α1G, α1H, α1I) over L-channels (α1C). Unlike verapamil, nifedipine, or amlodipine, it reduces heart rate without negative inotropy and provides use-dependent T-channel blockade unattainable with dihydropyridines. Essential as CYP3A4 inhibition benchmark (IC₅₀=566 nM) for medicinal chemistry programs. Research-grade ≥98%. For laboratory use only.

Molecular Formula C29H38FN3O3
Molecular Weight 495.6 g/mol
CAS No. 116644-53-2
Cat. No. B1662139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMibefradil
CAS116644-53-2
Synonyms2-(2-((3-(1H-benzo[d]imidazol-2-yl)propyl)(methyl)amino)ethyl)-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-yl 2-methoxyacetate
Molecular FormulaC29H38FN3O3
Molecular Weight495.6 g/mol
Structural Identifiers
SMILESCC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F
InChIInChI=1S/C29H38FN3O3/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32)/t28-,29-/m0/s1
InChIKeyHBNPJJILLOYFJU-VMPREFPWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mibefradil 116644-53-2: Baseline Profile and Comparator Landscape


Mibefradil (CAS 116644-53-2) is a tetralol-derivative calcium channel blocker that exhibits selective inhibition of T-type (transient, low-voltage-activated) calcium channels while also blocking L-type channels, distinguishing it from classical calcium antagonists such as verapamil, diltiazem, and dihydropyridines (e.g., nifedipine, amlodipine) that primarily target L-type channels [1][2]. It was the first selective T-type calcium channel blocker to reach the market (as Posicor) before its voluntary withdrawal in 1998 due to potent CYP3A4-mediated drug-drug interactions [3]. Structurally distinct from other calcium antagonists, mibefradil binds to a unique receptor site on the L-type calcium channel that overlaps with verapamil and fantofarone binding sites but does not affect dihydropyridine binding [4]. For research procurement, mibefradil serves as a critical pharmacological tool for probing T-type calcium channel function across cardiovascular, neurological, and oncological applications, with quantitative differentiation from its closest analogs well-established in the primary literature [2][5].

Why Mibefradil 116644-53-2 Cannot Be Replaced by Generic L-Type Calcium Channel Blockers


Generic substitution of mibefradil with standard L-type calcium channel blockers (e.g., verapamil, diltiazem, nifedipine, or amlodipine) fails because these agents exhibit fundamentally different channel selectivity profiles and resultant pharmacodynamic consequences. While verapamil, diltiazem, and dihydropyridines act almost exclusively on L-type calcium channels, mibefradil demonstrates quantitatively verified selectivity for T-type calcium channels—with a 12- to 13-fold greater affinity for cloned T-channels (α1G, α1H, α1I) over L-channels (α1C) when measured with Ba²⁺ as the charge carrier, and an IC₅₀ of 140–270 nM for T-channel isoforms in physiological Ca²⁺ conditions [1][2]. This differential T-channel blockade translates into distinct hemodynamic effects: mibefradil reduces heart rate without suppressing myocardial contractility, whereas verapamil and diltiazem produce negative inotropy, and dihydropyridines can induce reflex tachycardia [3][4]. Furthermore, mibefradil exhibits vascular selectivity, with a vascular-to-cardiac selectivity ratio approximately 3-fold higher than felodipine and roughly 200-fold higher than non-selective agents [5]. These mechanistic differences preclude simple interchangeability in research applications requiring selective T-channel modulation.

Mibefradil 116644-53-2: Quantitative Comparator Evidence for Procurement Decisions


12- to 13-Fold T-Channel Selectivity Over L-Channels in Cloned Channel Systems

In direct head-to-head comparison using stably expressed cloned channels in HEK293 cells with 10 mM Ba²⁺ as the charge carrier, mibefradil exhibits 12- to 13-fold greater affinity for T-type calcium channels (α1G, α1H, α1I isoforms) than for L-type calcium channels (α1C isoform). When 2 mM Ca²⁺—more physiologically relevant—is used as the charge carrier, the IC₅₀ for the α1G T-channel isoform shifts to 270 nM and for α1H to 140 nM, representing 4.5- and 9-fold higher affinity than in 10 mM Ba²⁺ [1]. In contrast, classical calcium channel blockers such as verapamil, diltiazem, and nifedipine show minimal to no T-channel selectivity, with diltiazem and lacidipine actually demonstrating L-channel selectivity [2].

T-type calcium channel electrophysiology ion channel pharmacology

CYP3A4 Inhibition: 19-Fold Higher Potency Than Hydrolysis-Resistant Analog NNC55-0396

Mibefradil is a potent mechanism-based inactivator of CYP3A4, a property that critically distinguishes it from its hydrolysis-resistant analog NNC55-0396. In human liver microsomes, mibefradil inhibits CYP3A4-mediated testosterone 6β-hydroxylase activity with an IC₅₀ of 566 ± 71 nM and Ki of 202 ± 39 nM. This represents 19-fold higher inhibitory potency compared to NNC55-0396 (IC₅₀ = 11 ± 1.1 μM, Ki = 3.9 ± 0.4 μM) under identical assay conditions [1]. For recombinant CYP3A4 using benzyloxy-4-trifluoromethylcoumarin as substrate, mibefradil (IC₅₀ = 33 ± 3 nM, Ki = 23 ± 0.5 nM) exhibits 9- to 10-fold greater inhibitory activity than NNC55-0396 (IC₅₀ = 300 ± 30 nM, Ki = 210 ± 6 nM) [1]. Additionally, mibefradil acts as a mechanism-based inhibitor of CYP3A4 with Ki = 2.3 μM and kinact = 0.4 min⁻¹, causing approximately 70% loss of CYP3A4 activity within the first minute of incubation [2].

drug metabolism cytochrome P450 drug-drug interactions

Vascular-to-Cardiac Tissue Selectivity Ratio 3-Fold Higher Than Felodipine

In comparative tissue bath studies using human isolated vasculature (arteries and veins) and cardiac muscle preparations, mibefradil demonstrates the highest vascular-to-cardiac selectivity ratio among tested calcium channel antagonists. The selectivity ratio for mibefradil is approximately 3-fold higher than that of the dihydropyridine felodipine, and roughly 200-fold more vascular-selective than verapamil and other non-selective agents [1]. The average pIC₅₀ values for cardiac muscle were: felodipine 7.21, nifedipine 6.95, verapamil 6.91, amlodipine 5.94, and mibefradil 4.61, indicating that mibefradil's lower cardiac potency contributes to its superior vascular-to-cardiac selectivity profile [2].

vascular selectivity tissue pharmacology cardiovascular

Clinical Antihypertensive Efficacy: Mibefradil 100 mg Superior to Diltiazem CD 360 mg

In a double-blind, randomized, parallel-group comparative trial, once-daily treatment with mibefradil 100 mg was significantly more effective than diltiazem CD 360 mg in lowering both diastolic and systolic blood pressure. Specifically, mibefradil reduced sitting diastolic blood pressure (SDBP) by a greater magnitude, with a response rate (normalization or ≥10 mmHg reduction) that was statistically superior [1]. In comparative trials across multiple studies, mibefradil was more effective than nifedipine SR and diltiazem CD, and at least as effective as amlodipine and nifedipine GITS, while demonstrating a significantly lower incidence of leg edema compared to amlodipine (P < 0.05) [2][3]. At maximal dosage, patients treated with mibefradil experienced greater reductions in clinic and ambulatory diastolic blood pressures and a higher response rate (86% vs. 69%) compared to nifedipine GITS [4].

hypertension clinical trial blood pressure

Use-Dependent Block of T-Type Calcium Channels Distinct from Nifedipine

Mibefradil blocks recombinant T-type calcium channel currents (ICa(T)) in a use-dependent manner, whereas nifedipine blocks these channels primarily through tonic inhibition, and efonidipine exhibits a combination of both mechanisms [1]. This mechanistic distinction has functional consequences: mibefradil's use-dependent block means that inhibition accumulates with repeated channel activation, making it particularly effective under conditions of high-frequency neuronal or cardiac firing. Additionally, mibefradil displays voltage-dependent effects on both ICa(T) and ICa(L), with inhibition enhanced by increasing the duration of step-depolarizations [2]. The IC₅₀ for mibefradil block of T-type Ca²⁺ current is 0.89 μM under the specific recording conditions, compared to 1.91 μM for nifedipine and 0.43 μM for efonidipine [3].

use-dependent block ion channel gating electrophysiology

Coronary Vascular Selectivity Over Peripheral Vasculature and Myocardium

In comparative in vivo and in vitro studies, mibefradil demonstrates high selectivity for the coronary vasculature over both the peripheral vasculature and the myocardium. In animal models of induced ischemia, mibefradil increases coronary blood flow while producing minimal effects on peripheral vascular resistance and without suppressing myocardial contractility [1]. This contrasts with dihydropyridines (e.g., nifedipine, amlodipine) which produce prominent peripheral vasodilation often accompanied by reflex tachycardia, and with verapamil/diltiazem which cause negative inotropic effects and reduce cardiac output [2]. The coronary-to-peripheral selectivity ratio, while not quantified as a single numeric value in the available literature, is consistently described across multiple independent studies as a defining pharmacodynamic feature of mibefradil that distinguishes it from all other calcium channel blockers [1][2].

coronary vasodilation vascular selectivity cardiovascular pharmacology

Mibefradil 116644-53-2: Validated Research Applications Based on Quantitative Evidence


Pharmacological Tool for Isolating T-Type Calcium Channel Contributions in Cardiovascular Electrophysiology

Mibefradil serves as an essential positive control and T-channel-selective pharmacological probe in patch-clamp electrophysiology studies requiring preferential blockade of T-type calcium currents over L-type currents. With a 12- to 13-fold selectivity for cloned T-channels (α1G, α1H, α1I) over L-channels (α1C) in Ba²⁺ conditions, and IC₅₀ values of 140–270 nM for T-channel isoforms in physiological Ca²⁺, researchers can confidently attribute observed effects to T-channel inhibition when used at appropriate concentrations (≤1 μM). This application is particularly valuable in sinoatrial node and vascular smooth muscle studies, where mibefradil's use-dependent blocking mechanism provides activity-dependent inhibition not achievable with nifedipine's tonic block [1]. Procurement justification: Mibefradil's quantified T-channel selectivity and use-dependent kinetics make it the reference standard for T-channel pharmacology experiments, replacing non-selective agents like verapamil or amlodipine that cannot discriminate between T- and L-channel contributions [2].

Reference Compound for Developing Next-Generation T-Channel Blockers with Improved CYP450 Safety Profiles

Mibefradil's well-characterized CYP3A4 inhibition profile (IC₅₀ = 566 nM, Ki = 202 nM in human liver microsomes; 19-fold higher potency than NNC55-0396) and mechanism-based inactivation parameters (Ki = 2.3 μM, kinact = 0.4 min⁻¹) make it the benchmark reference compound for medicinal chemistry programs aiming to develop T-channel blockers with reduced drug-drug interaction liability. Researchers can use mibefradil as a positive control in CYP450 inhibition assays while testing novel analogs, with NNC55-0396 serving as the comparator demonstrating that T-channel selectivity can be retained while CYP3A4 inhibition is reduced by approximately 19-fold [3]. Procurement justification: Quantitative CYP450 inhibition data enable precise structure-activity relationship studies and serve as critical go/no-go decision points in drug discovery programs targeting T-channel-mediated indications without the safety liabilities that led to mibefradil's clinical withdrawal [4].

In Vivo Validation of T-Channel Contributions to Tumor Cell Proliferation and Apoptosis

Mibefradil induces concentration-dependent inhibition of cell proliferation and apoptosis in leukemia cell lines, medulloblastoma cells, and other cancer models via T-type calcium channel blockade. In medulloblastoma cells, mibefradil demonstrates selective toxicity through T-channel inhibition rather than L-channel blockade, with effects on cell viability and metabolic activity that are not replicated by L-channel-selective blockers [5]. In MCF-7 breast cancer cells, mibefradil halts proliferating cells at the G1/S checkpoint and increases sensitivity to paclitaxel chemotherapy [6]. Procurement justification: Mibefradil's anti-proliferative activity in cancer models is mechanistically linked to T-channel blockade, making it a validated tool for oncology research programs investigating T-type calcium channels as therapeutic targets in cancers where these channels are overexpressed [5][6].

Hemodynamic Reference Agent for Studies of Coronary Selectivity Without Cardiac Depression

Mibefradil's unique hemodynamic profile—coronary vasodilation without negative inotropy and with heart rate reduction—makes it an ideal reference compound for studies of coronary physiology and models of ischemic heart disease. Unlike verapamil and diltiazem (which produce negative inotropy) or dihydropyridines (which cause reflex tachycardia), mibefradil increases coronary blood flow while preserving myocardial contractility and reducing heart rate, as demonstrated in animal models of induced ischemia [7]. The vascular-to-cardiac selectivity ratio, approximately 3-fold higher than felodipine and 200-fold higher than non-selective agents, provides the quantitative basis for this differentiated pharmacodynamic profile [8]. Procurement justification: Mibefradil enables researchers to study coronary vascular effects in isolation, without the confounding variables of peripheral hypotension or cardiac contractility changes that accompany all other calcium channel blockers, making it uniquely valuable for dissecting coronary-specific mechanisms [7][8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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